molecular formula C14H10ClF3N2O2 B12513600 Methyl 2-[(2-chlorophenyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylate

Methyl 2-[(2-chlorophenyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylate

Cat. No.: B12513600
M. Wt: 330.69 g/mol
InChI Key: QTHMVSZQYNRVDO-UHFFFAOYSA-N
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Description

Methyl 2-[(2-chlorophenyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylate is a complex organic compound that belongs to the class of pyridine carboxylates This compound is characterized by the presence of a trifluoromethyl group, a chlorophenyl group, and an amino group attached to a pyridine ring

Preparation Methods

The synthesis of Methyl 2-[(2-chlorophenyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.

    Attachment of the Chlorophenyl Group: This can be achieved through a substitution reaction using chlorophenyl derivatives.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

Methyl 2-[(2-chlorophenyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and amino groups, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-[(2-chlorophenyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-chlorophenyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Methyl 2-[(2-chlorophenyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylate can be compared with other similar compounds, such as:

    Methyl 2-[(2-bromophenyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.

    Methyl 2-[(2-chlorophenyl)amino]-6-(methyl)pyridine-3-carboxylate: Similar structure but with a methyl group instead of trifluoromethyl, affecting its lipophilicity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H10ClF3N2O2

Molecular Weight

330.69 g/mol

IUPAC Name

methyl 2-(2-chloroanilino)-6-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C14H10ClF3N2O2/c1-22-13(21)8-6-7-11(14(16,17)18)20-12(8)19-10-5-3-2-4-9(10)15/h2-7H,1H3,(H,19,20)

InChI Key

QTHMVSZQYNRVDO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)C(F)(F)F)NC2=CC=CC=C2Cl

Origin of Product

United States

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